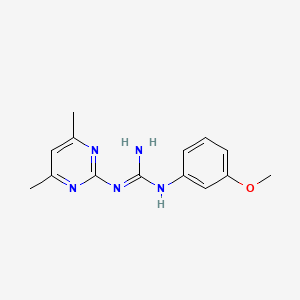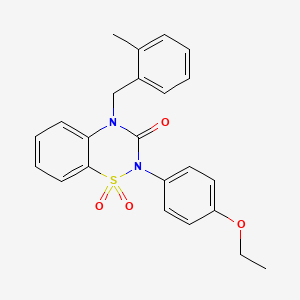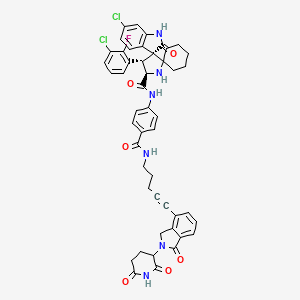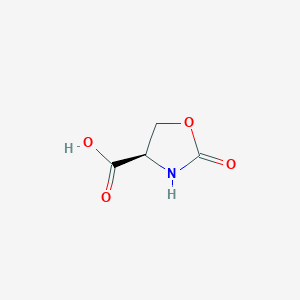
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine (DMPPG) is a guanidine-based compound that has been widely studied in recent years due to its various properties and potential applications. This compound has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a ligand for metal ions, and as an inhibitor of enzymes and proteins. DMPPG has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学研究应用
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine has been used in a variety of scientific research applications, including as a catalyst in organic synthesis. It has been used in the synthesis of various organic compounds, such as 1,2-dihydropyridines, 1,2-dihydroquinolines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles. N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine has also been used as a ligand for metal ions, and as an inhibitor of enzymes and proteins.
作用机制
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine is not fully understood, but it is believed to involve the binding of the guanidine moiety of the molecule to the active site of the enzyme or protein, which then inhibits its activity. The pyrimidine moiety of the molecule is also believed to play a role in the binding process.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine are not fully understood, but it has been shown to have a variety of effects on enzymes and proteins. In particular, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2, phosphodiesterase-4, and protease-activated receptor-2. It has also been shown to inhibit the activity of proteins such as thymidine phosphorylase, cyclin-dependent kinase-2, and histone deacetylase-2.
实验室实验的优点和局限性
The main advantage of using N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine in lab experiments is its relatively low cost and ease of synthesis. It is also relatively non-toxic and has a low potential for toxicity. However, it is important to note that N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine is not very soluble in water, which can limit its use in certain experiments.
未来方向
There are a variety of potential future directions for N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine research. One potential direction is the development of more efficient and selective catalysts for organic synthesis. Another potential direction is the development of more effective inhibitors of enzymes and proteins. Additionally, further research into the biochemical and physiological effects of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine could lead to improved understanding of its mechanism of action and potential therapeutic applications. Finally, further research into the solubility of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine in water could lead to improved use in lab experiments.
合成方法
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine can be synthesized using a variety of methods, including the condensation of 4,6-dimethylpyrimidin-2-amine with 3-methoxyphenylguanidine in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The product can then be purified by recrystallization from ethanol or other suitable solvents.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-7-10(2)17-14(16-9)19-13(15)18-11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMIMUHWGGDCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2951628.png)
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951629.png)


![N-(2-methyl-2-(thiophen-3-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951635.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2951636.png)

![2-Benzyl-7-chloro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2951638.png)


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2951645.png)